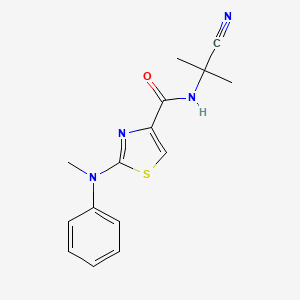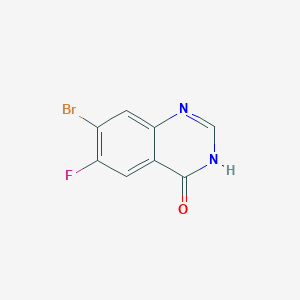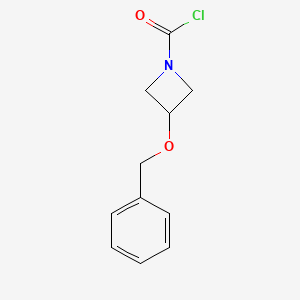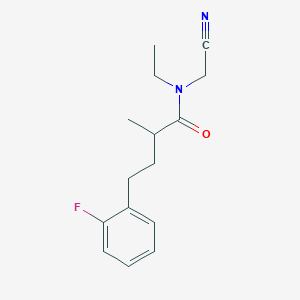
1-(3,4-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea, also known as SU6668, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. SU6668 is a potent inhibitor of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives : A study focused on the synthesis of alkoxylated derivatives of sym-diethyldiphenylurea from methylated and ethylated vanillin, including derivatives of 3,4-dimethoxyaniline (Gardner, Moir, & Purves, 1948).
Corrosion Inhibition : Research evaluated 1,3,5-triazinyl urea derivatives, including one with a 3,4-dimethoxy phenyl moiety, for their effectiveness as corrosion inhibitors for mild steel in acidic solutions (Mistry, Patel, Patel, & Jauhari, 2011).
Anti-inflammatory Applications : A novel synthesis of a compound structurally similar to the query molecule, with potential as an anti-inflammatory agent, was described (Urban et al., 2003).
Herbicide Degradation and Environmental Impact : A study investigated the degradation of a sulfonylurea herbicide and its impact on the environment, providing insights relevant to the query compound (Saha & Kulshrestha, 2002).
Catalysis in Chemical Synthesis : Another research focused on using a 1H-imidazol-3-ium chloride derivative, related to the query molecule, as a catalyst for the synthesis of dihydropyrimidinones (Sajjadifar, Nezhad, & Darvishi, 2013).
Crystal Structure Analysis : The crystal structure of azimsulfuron, a herbicide with a sulfonylurea component, was analyzed to understand its molecular configuration and interactions (Jeon, Kim, Kwon, & Kim, 2015).
Sulfonyl Ureas in Agriculture : An evaluation of the synthesis of a sulfonyl urea derivative, similar to the query molecule, highlighted its use in agriculture and weed control (Gilbile, Bhavani, & Vyas, 2017).
Potential for Cancer Treatment : Novel sulfonamide derivatives with a 3,4-dimethoxyphenyl moiety were synthesized and evaluated for their anticancer activity, indicating possible applications in cancer therapy (Ghorab et al., 2016).
Antioxidant Activity : Research into the synthesis and evaluation of derivatives with potential antioxidant activity, using a similar chemical structure, offers insights into antioxidant applications (George, Sabitha, Kumar, & Ravi, 2010).
Biological Activity Studies : A study on the synthesis of 1-(phenylsulfonyl)-(1H,3H)-imidazol-2-one derivatives, similar to the query molecule, explored their potential biological activity (Brzozowski & Sławiński, 2004).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-13-19(15-6-4-5-7-16(15)22-13)29(25,26)11-10-21-20(24)23-14-8-9-17(27-2)18(12-14)28-3/h4-9,12,22H,10-11H2,1-3H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQFGTVBFSECQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-dimethylmorpholino)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2474498.png)

![2-ethoxy-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2474500.png)

![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2474504.png)
![ethyl 4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2474505.png)
![4-Chlorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B2474506.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2474509.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2474510.png)

![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2474515.png)


